1-(3-Methylsulfonylcyclobutyl)piperazine;dihydrochloride

Description

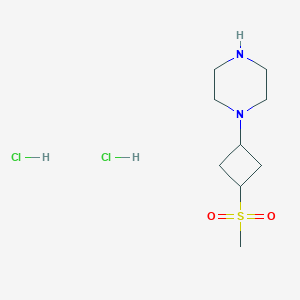

1-(3-Methylsulfonylcyclobutyl)piperazine dihydrochloride is a piperazine derivative characterized by a cyclobutyl ring substituted with a methylsulfonyl group at the 3-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1-(3-methylsulfonylcyclobutyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S.2ClH/c1-14(12,13)9-6-8(7-9)11-4-2-10-3-5-11;;/h8-10H,2-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZCITDCFJMXGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC(C1)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Methylsulfonylcyclobutyl)piperazine;dihydrochloride involves several steps. One common method includes the reaction of piperazine with a cyclobutyl derivative under specific conditions. The process often involves the use of solvents like methanol and catalysts to facilitate the reaction . Industrial production methods may involve batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Methylsulfonylcyclobutyl)piperazine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen, oxygen, and various acids and bases.

Scientific Research Applications

1-(3-Methylsulfonylcyclobutyl)piperazine;dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methylsulfonylcyclobutyl)piperazine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Piperazine Dihydrochloride Compounds

Structural and Functional Group Analysis

Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key compounds:

Key Observations:

Pharmacological and Therapeutic Profiles

SA4503 (Sigma 1 Receptor Agonist)

- Enhances acetylcholine release in the frontal cortex and hippocampus via sigma 1 receptors without cholinomimetic side effects .

Trimetazidine (Anti-Ischemic Agent)

- Reduces oxidative stress and apoptosis via JAK-STAT pathways, used in coronary syndromes .

- Comparison : The target compound’s sulfonyl group could improve antioxidant capacity but may lack TMZ’s trimethoxybenzyl-mediated tissue specificity.

Antihistamines (Buclizine/Meclizine)

- Block histamine H1 receptors via bulky benzhydryl substituents .

- Comparison : The target compound’s compact cyclobutyl group likely precludes antihistaminic activity, highlighting substituent-driven therapeutic divergence.

5-HT Receptor Agonists (1-(m-Chlorophenyl)piperazine)

Biological Activity

1-(3-Methylsulfonylcyclobutyl)piperazine;dihydrochloride is a synthetic compound that has gained attention in various fields, particularly in medicinal chemistry. Its unique structure, featuring a piperazine ring attached to a methylsulfonyl group and a cyclobutyl moiety, suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is . The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes that play crucial roles in various physiological processes. This interaction may lead to therapeutic effects, particularly in neurological disorders.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Neuroprotective Effects : Preliminary studies suggest it may act as an inhibitor of LRRK2 (leucine-rich repeat kinase 2), which is implicated in neurodegenerative diseases such as Parkinson's disease .

- Anticancer Potential : Similar piperazine derivatives have demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The structural similarities may imply that this compound could possess analogous properties.

Case Studies

Several studies have explored the biological implications of piperazine derivatives:

- Study on LRRK2 Inhibition :

- Antitumor Activity :

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with other piperazine derivatives is essential. Below is a summary table highlighting key differences:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Neuroprotective, potential anticancer | LRRK2 inhibition, microtubule disruption |

| Trimetazidine | Cardioprotective | Metabolic modulation |

| Ranolazine | Antianginal | Sodium channel inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.